Cas no 956204-53-8 (4-Methoxy-3-(4-nitro-1H-pyrazol-1-yl)methylbenzoic Acid)

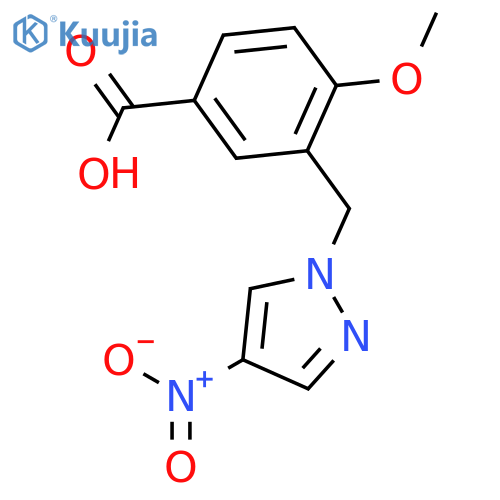

956204-53-8 structure

商品名:4-Methoxy-3-(4-nitro-1H-pyrazol-1-yl)methylbenzoic Acid

CAS番号:956204-53-8

MF:C12H11N3O5

メガワット:277.232842683792

MDL:MFCD06653192

CID:1987710

PubChem ID:4715121

4-Methoxy-3-(4-nitro-1H-pyrazol-1-yl)methylbenzoic Acid 化学的及び物理的性質

名前と識別子

-

- 4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

- 4-METHOXY-3-(4-NITRO-PYRAZOL-1-YLMETHYL)-BENZOIC ACID

- 956204-53-8

- AKOS000312665

- STK350421

- DTXSID201196173

- EN300-230357

- 4-Methoxy-3-((4-nitro-1H-pyrazol-1-yl)methyl)benzoic acid

- MFCD06653192

- 4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]benzoic Acid

- CS-0302230

- 4-Methoxy-3-((4-nitro-1H-pyrazol-1-yl)methyl)benzoicacid

- BBL040412

- 4-Methoxy-3-(4-nitro-1H-pyrazol-1-yl)methylbenzoic Acid

-

- MDL: MFCD06653192

- インチ: InChI=1S/C12H11N3O5/c1-20-11-3-2-8(12(16)17)4-9(11)6-14-7-10(5-13-14)15(18)19/h2-5,7H,6H2,1H3,(H,16,17)

- InChIKey: SMTTWBNEGXXXDN-UHFFFAOYSA-N

- ほほえんだ: COC1=C(C=C(C=C1)C(=O)O)CN2C=C(C=N2)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 277.06987046Da

- どういたいしつりょう: 277.06987046Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 373

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 110Ų

4-Methoxy-3-(4-nitro-1H-pyrazol-1-yl)methylbenzoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-230357-0.1g |

4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid |

956204-53-8 | 95% | 0.1g |

$105.0 | 2024-06-20 | |

| Enamine | EN300-230357-1.0g |

4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid |

956204-53-8 | 95% | 1.0g |

$385.0 | 2024-06-20 | |

| Enamine | EN300-230357-5.0g |

4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid |

956204-53-8 | 95% | 5.0g |

$1115.0 | 2024-06-20 | |

| TRC | M266938-50mg |

4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic Acid |

956204-53-8 | 50mg |

$ 95.00 | 2022-06-04 | ||

| Enamine | EN300-230357-0.25g |

4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid |

956204-53-8 | 95% | 0.25g |

$149.0 | 2024-06-20 | |

| Fluorochem | 027747-5g |

4-Methoxy-3-(4-nitro-pyrazol-1-ylmethyl)-benzoic acid |

956204-53-8 | 95% | 5g |

£782.00 | 2022-03-01 | |

| TRC | M266938-10mg |

4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic Acid |

956204-53-8 | 10mg |

$ 50.00 | 2022-06-04 | ||

| TRC | M266938-100mg |

4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic Acid |

956204-53-8 | 100mg |

$ 160.00 | 2022-06-04 | ||

| Chemenu | CM314481-1g |

4-Methoxy-3-((4-nitro-1H-pyrazol-1-yl)methyl)benzoic acid |

956204-53-8 | 95% | 1g |

$426 | 2021-08-18 | |

| Fluorochem | 027747-250mg |

4-Methoxy-3-(4-nitro-pyrazol-1-ylmethyl)-benzoic acid |

956204-53-8 | 95% | 250mg |

£144.00 | 2022-03-01 |

4-Methoxy-3-(4-nitro-1H-pyrazol-1-yl)methylbenzoic Acid 関連文献

-

Naiyan Lu,Jiaojiao Liu,Jingliang Li,Zexin Zhang,Yuyan Weng,Bing Yuan,Kai Yang J. Mater. Chem. B, 2014,2, 3791-3798

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

956204-53-8 (4-Methoxy-3-(4-nitro-1H-pyrazol-1-yl)methylbenzoic Acid) 関連製品

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量